[(3-Fluorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine
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Overview
Description
(3-Fluorophenyl)methylamine is a compound that features a fluorophenyl group attached to a thiazole ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with 1,3-thiazol-5-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the thiazole ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution with reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(3-Fluorophenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(3-Fluorophenyl)methyl(1,3-thiazolidin-4-ylmethyl)amine: Similar structure but with a thiazolidine ring instead of a thiazole ring.
(3-Fluorophenyl)methylamine: Similar structure but with the thiazole ring attached at a different position.
Uniqueness
(3-Fluorophenyl)methylamine is unique due to the specific positioning of the thiazole ring, which can influence its reactivity and binding properties. This positioning can result in different biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C11H11FN2S |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-(1,3-thiazol-5-ylmethyl)methanamine |
InChI |
InChI=1S/C11H11FN2S/c12-10-3-1-2-9(4-10)5-13-6-11-7-14-8-15-11/h1-4,7-8,13H,5-6H2 |
InChI Key |
FZCNWAMNZXPETF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CN=CS2 |
Origin of Product |
United States |
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